molecular formula C12H9NO3 B1627436 2-Hydroxy-6-phenylpyridine-4-carboxylic acid CAS No. 91493-43-5

2-Hydroxy-6-phenylpyridine-4-carboxylic acid

Cat. No. B1627436
CAS RN: 91493-43-5
M. Wt: 215.2 g/mol
InChI Key: BWWHCHGMKVVIMX-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenylpyridine-4-carboxylic acid is a chemical compound with the CAS Number: 91493-43-5 . It has a molecular weight of 215.21 and is typically in powder form . It’s primarily used for research and development .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-6-phenylpyridine-4-carboxylic acid is C12H9NO3. This indicates that it contains 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

2-Hydroxy-6-phenylpyridine-4-carboxylic acid has a molecular weight of 215.21 . It has a density of 1.354g/cm3 and a boiling point of 569.3ºC at 760 mmHg . The melting point information is not available . It’s typically in powder form .

Scientific Research Applications

  • Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines
    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
    • Method of Application : The synthesis process involves commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
    • Results : The result is the efficient and general synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : Carboxylic acids, including “2-Hydroxy-6-phenylpyridine-4-carboxylic acid”, are used in organic synthesis to obtain small molecules and macromolecules .
    • Method of Application : The specific methods of application can vary widely depending on the desired product. Generally, carboxylic acids can participate in various organic reactions, such as substitution, elimination, and oxidation .
    • Results : The results of these reactions are the formation of new organic compounds .
  • Nanotechnology

    • Field : Nanotechnology
    • Application Summary : Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and nanostructures, such as carbon nanotubes and graphene .
    • Method of Application : The carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • Results : The result is improved dispersion and incorporation of nanoparticles, which can enhance the performance of nanomaterials .
  • Polymers

    • Field : Polymer Science
    • Application Summary : Carboxylic acids are used in the field of polymers as monomers, additives, and catalysts .
    • Method of Application : The specific methods of application can vary widely depending on the desired polymer product. Generally, carboxylic acids can be involved in polymerization reactions .
    • Results : The results of these reactions are the formation of new polymeric materials .
  • Colorimetric and Fluorogenic Responses

    • Field : Analytical Chemistry
    • Application Summary : Carboxylic acids can be used in the development of colorimetric and fluorogenic responses, which are important in various analytical applications .
    • Method of Application : This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .
    • Results : The results can provide valuable analytical information, such as the presence or concentration of certain substances .
  • Medical Field

    • Field : Medicine
    • Application Summary : Carboxylic acids have applications in the medical field, including the development of new drugs and therapies .
    • Method of Application : The specific methods of application can vary widely depending on the desired medical product or therapy. Generally, carboxylic acids can be involved in the synthesis of active pharmaceutical ingredients .
    • Results : The results of these applications can lead to the development of new drugs and therapies .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As 2-Hydroxy-6-phenylpyridine-4-carboxylic acid is primarily used for research and development , future directions would likely involve further studies to understand its properties and potential applications. This could include exploring its synthesis, chemical reactions, and mechanism of action in more detail.

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWHCHGMKVVIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593615
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-phenylpyridine-4-carboxylic acid

CAS RN

91493-43-5
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-phenylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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